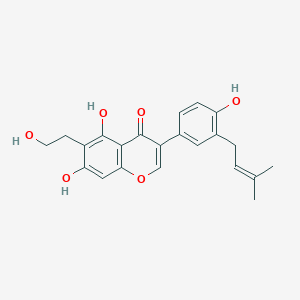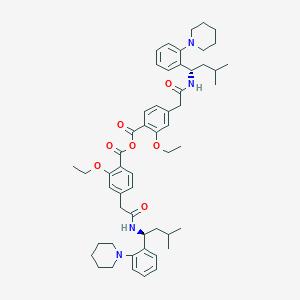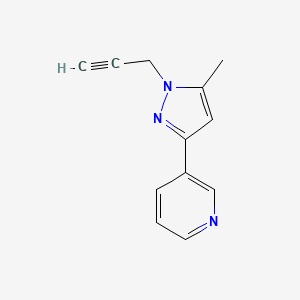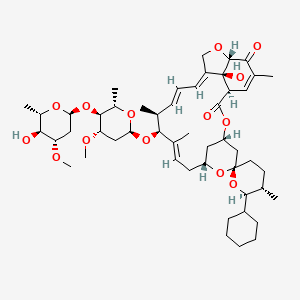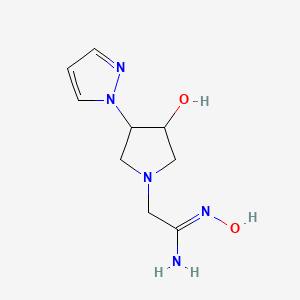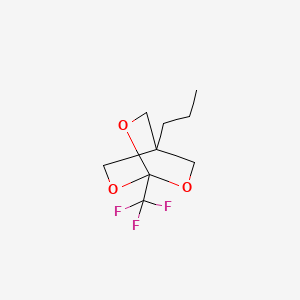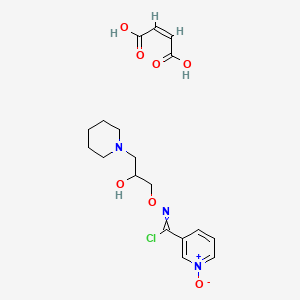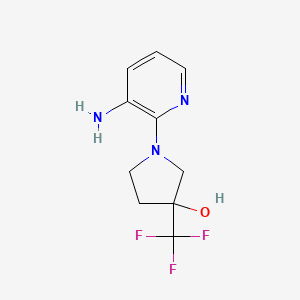
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound that features a pyrrolidine ring substituted with an aminopyridine and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopyridine Group: This step might involve nucleophilic substitution reactions where an aminopyridine derivative is introduced.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different functional groups.
Reduction: Reduction reactions could modify the pyrrolidine ring or the aminopyridine group.
Substitution: The trifluoromethyl group or the amino group could be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the effects of trifluoromethylated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a building block for the synthesis of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor functions in biological systems.
Pathway Involvement: Affecting specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopyridin-2-yl)-3-methylpyrrolidin-3-ol: Lacks the trifluoromethyl group.
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of both an aminopyridine and a trifluoromethyl group, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12F3N3O |
|---|---|
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)3-5-16(6-9)8-7(14)2-1-4-15-8/h1-2,4,17H,3,5-6,14H2 |
InChI-Schlüssel |
BKAPGYYQIGKUOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(C(F)(F)F)O)C2=C(C=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


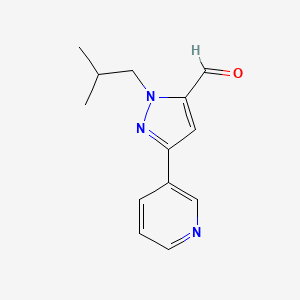
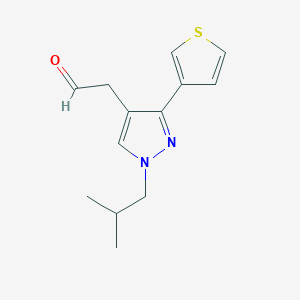
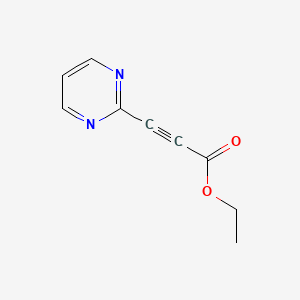
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
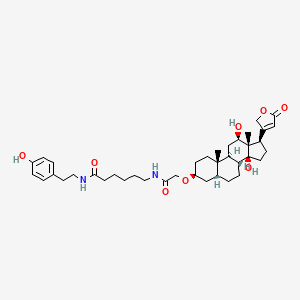
![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
